N-allyl-4-biphenylcarboxamide
Description
N-allyl-4-biphenylcarboxamide is a synthetic aromatic amide derivative characterized by a biphenyl backbone (two linked benzene rings) with a carboxamide group (-CONH-) at the 4-position of the biphenyl system.
Properties
IUPAC Name |
4-phenyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNTQOHQCMHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes an unexpected rearrangement in the presence of lihmds. The net reaction consists of 1,3-migration of the N-allyl group. This rearrangement produces a congested aza-quaternary carbon center.
Biochemical Pathways
The rearrangement of the compound suggests that it may influence pathways involving aza-quaternary carbon centers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The defining feature of N-allyl-4-biphenylcarboxamide is its allyl substituent on the amide nitrogen. This contrasts with related compounds, which often feature bulkier or electron-modifying groups. Below is a comparative analysis:
Table 1: Key Structural and Molecular Properties
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., acetyl in N-(4-acetylphenyl)-4-biphenylcarboxamide), which reduce electron density on the amide .
Research Findings and Hypotheses
While direct data on this compound are sparse, extrapolations from related compounds suggest:
- Solubility : The allyl group likely reduces water solubility compared to polar substituents (e.g., -NH₂) but improves lipid membrane permeability.
- Pharmacological Potential: Analogous compounds with aryl or acetyl groups (e.g., N-(4-acetylphenyl)-4-biphenylcarboxamide) have been studied for kinase inhibition or antimicrobial activity . The allyl variant may exhibit distinct selectivity profiles due to its unique steric and electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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